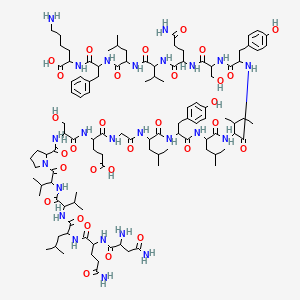
488118-64-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service number 488118-64-5 is known as p53 (17-26). It is a peptide fragment consisting of amino acids 17 to 26 of the p53 protein. The p53 protein is a crucial tumor suppressor involved in preventing cancer formation. The specific fragment p53 (17-26) is significant because it contains the residues that interact with the Mdm-2 binding domain, which is essential for the regulation of p53 activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p53 (17-26) involves solid-phase peptide synthesis, a common method for producing peptides. This method uses a resin-bound amino acid as the starting point, and subsequent amino acids are added stepwise in a specific sequence. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds. The process is repeated until the desired peptide sequence is obtained.
Industrial Production Methods
Industrial production of p53 (17-26) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The synthesized peptide is then purified using high-performance liquid chromatography to ensure high purity and quality.
化学反応の分析
Types of Reactions
p53 (17-26) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in free thiol groups.
科学的研究の応用
p53 (17-26) has several scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions, particularly with Mdm-2.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to modulate p53 activity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of p53 (17-26) involves its interaction with the Mdm-2 protein. The peptide binds to the Mdm-2 binding domain of p53, preventing Mdm-2 from ubiquitinating and degrading p53. This interaction stabilizes p53, allowing it to exert its tumor suppressor functions, such as inducing cell cycle arrest and apoptosis in response to DNA damage.
類似化合物との比較
Similar Compounds
p53 (1-16): Another fragment of the p53 protein, but it does not contain the Mdm-2 binding domain.
p53 (27-42): A different fragment of p53, also lacking the Mdm-2 binding domain.
p53 (43-63): Contains different functional domains of p53.
Uniqueness
p53 (17-26) is unique because it specifically contains the residues that interact with the Mdm-2 binding domain, making it crucial for studying the regulation of p53 activity. This specificity allows researchers to investigate the precise mechanisms by which p53 is regulated and to develop targeted therapies that modulate this interaction.
特性
CAS番号 |
488118-64-5 |
|---|---|
分子式 |
C₆₀H₉₀N₁₂O₁₇ |
分子量 |
1251.43 |
配列 |
One Letter Code: ETFSDLWKLL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






